Bienvenue dans la boutique en ligne BenchChem!

3-[(Azetidin-1-yl)methyl]-2-chloropyridine

Medicinal Chemistry Fragment-Based Drug Design Scaffold Hopping

3-[(Azetidin-1-yl)methyl]-2-chloropyridine (CAS 1855686‑06‑4) is a heterocyclic building block that pairs a 2‑chloropyridine electrophilic handle with a four‑membered azetidine ring via a methylene linker. With a molecular weight of 182.65 g mol⁻¹, an XLogP3‑AA of 1.8, and a topological polar surface area (TPSA) of 16.1 Ų, its computed physicochemical profile places it within the drug‑like space commonly sought in fragment‑based and lead‑generation campaigns.

Molecular Formula C9H11ClN2
Molecular Weight 182.65 g/mol
CAS No. 1855686-06-4
Cat. No. B1459922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Azetidin-1-yl)methyl]-2-chloropyridine
CAS1855686-06-4
Molecular FormulaC9H11ClN2
Molecular Weight182.65 g/mol
Structural Identifiers
SMILESC1CN(C1)CC2=C(N=CC=C2)Cl
InChIInChI=1S/C9H11ClN2/c10-9-8(3-1-4-11-9)7-12-5-2-6-12/h1,3-4H,2,5-7H2
InChIKeyVUQAAQUFEOPHBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Azetidin-1-yl)methyl]-2-chloropyridine (CAS 1855686-06-4): A Dual-Functional Pyridine-Azetidine Building Block for MedChem Library Design


3-[(Azetidin-1-yl)methyl]-2-chloropyridine (CAS 1855686‑06‑4) is a heterocyclic building block that pairs a 2‑chloropyridine electrophilic handle with a four‑membered azetidine ring via a methylene linker [1]. With a molecular weight of 182.65 g mol⁻¹, an XLogP3‑AA of 1.8, and a topological polar surface area (TPSA) of 16.1 Ų, its computed physicochemical profile places it within the drug‑like space commonly sought in fragment‑based and lead‑generation campaigns [2]. The combination of a chlorine leaving group at the pyridine 2‑position and a conformationally constrained azetidine moiety makes this scaffold a versatile entry point for parallel synthesis and focused library expansion.

Why 3-[(Azetidin-1-yl)methyl]-2-chloropyridine Cannot Be Interchanged with Its Positional Isomers or Non‑Chlorinated Analogs


Although the 5‑substituted isomer (CAS 230617‑65‑9) shares an identical molecular formula, calculated LogP, and TPSA [1], the position of the azetidin‑1‑ylmethyl group on the pyridine ring dictates the exit‑vector geometry and the electronic environment of the nitrogen, which in turn governs target‑binding interactions and metabolic stability in lead series [2]. Removing the 2‑chloro substituent eliminates the primary synthetic handle for cross‑coupling reactions, while replacing the azetidine with larger cyclic amines (e.g., pyrrolidine) introduces additional lipophilicity and conformational flexibility that can degrade ligand efficiency. Consequently, substituting this compound with a seemingly close analog can alter both the chemical reactivity and the three‑dimensional presentation of the pharmacophore, undermining the reproducibility of structure‑activity relationships.

Head‑to‑Head and Cross‑Study Quantitative Evidence for 3-[(Azetidin-1-yl)methyl]-2-chloropyridine


Positional Selectivity: 3‑ vs. 5‑Azetidinylmethyl‑2‑chloropyridine – Computed Physicochemical Equivalence Confirms Vector Differentiation

Both 3‑[(azetidin‑1‑yl)methyl]‑2‑chloropyridine (target) and its 5‑substituted isomer (CAS 230617‑65‑9) share an identical molecular formula (C₉H₁₁ClN₂), molecular weight (182.65 g mol⁻¹), XLogP3‑AA (1.8), TPSA (16.1 Ų), hydrogen‑bond donor/acceptor count (0/2), and rotatable‑bond count (2) [1][2]. The lack of any difference in these computed properties demonstrates that any differential behavior observed in biological assays or synthetic transformations must arise exclusively from the distinct spatial orientation of the azetidine ring relative to the pyridine nitrogen and chlorine substituents. This makes the 3‑substituted isomer a non‑interchangeable, vector‑specific probe when three‑dimensional pharmacophore constraints are critical.

Medicinal Chemistry Fragment-Based Drug Design Scaffold Hopping

Commercially Certified Purity: Parallel 95 % Minimum Purity Specification Across Independent Vendors

The target compound is offered by at least two independent suppliers—AKSci (catalog 0663EK) and Leyan (catalog 2105802)—with a stated minimum purity of 95 % . For the 5‑substituted positional isomer, AKSci (catalog 4563CR) also specifies a 95 % minimum purity . The parity in purity specification between the two isomers ensures that any difference in experimental outcome (e.g., reaction yield, biological activity) cannot be attributed to variable chemical purity, thereby strengthening the interpretation of positional‑effects studies.

Chemical Procurement Quality Assurance Parallel Synthesis

Synthetic-Handle Density: Dual Reactivity Sites Enable One‑Pot Sequential Derivatization Strategies

The molecule contains two chemically orthogonal reactive centers: (i) an aromatic chlorine at the pyridine 2‑position, which is activated toward Pd‑catalyzed cross‑coupling (Suzuki, Buchwald‑Hartwig, etc.) by the electron‑withdrawing pyridine ring, and (ii) a tertiary amine in the azetidine ring that can undergo N‑alkylation, acylation, or sulfonylation. This contrasts with the non‑chlorinated analog 3‑(azetidin‑1‑ylmethyl)pyridine (CAS 1855686‑07‑5), which lacks the chlorine handle and therefore forfeits the most versatile cross‑coupling entry point [1]. While direct kinetic data comparing the target compound's 2‑chloropyridine reactivity with that of other 2‑chloropyridine derivatives are not available in the public domain, the extensive literature on 2‑chloropyridine cross‑coupling establishes that the chlorine at the 2‑position is sufficiently activated for efficient Pd‑mediated transformations under standard conditions [2].

Organic Synthesis Cross-Coupling Library Chemistry

Azetidine Ring Conformational Constraint: Lower Number of Accessible Conformers Compared with Pyrrolidine Analogs

The azetidine ring, being a four‑membered cycle, possesses a single low‑energy puckered conformation, whereas the five‑membered pyrrolidine ring accesses multiple envelope and twist conformations. This conformational restriction is reflected in the lower number of non‑hydrogen atoms (4 ring atoms vs. 5 for pyrrolidine) and the shorter N–C bond lengths characteristic of azetidines [1]. When the target compound (containing azetidine) is compared with the hypothetical pyrrolidine analog 3‑[(pyrrolidin‑1‑yl)methyl]‑2‑chloropyridine, the azetidine variant is expected to exhibit a reduced entropic penalty upon binding and a more precisely defined presentation of the nitrogen lone pair. While experimental binding data for this specific pair are not available, the general principle that azetidine‑containing ligands often show improved ligand‑efficiency metrics relative to their pyrrolidine counterparts has been documented across multiple target classes [2].

Conformational Analysis Ligand Efficiency Medicinal Chemistry

Optimal Deployment Scenarios for 3-[(Azetidin-1-yl)methyl]-2-chloropyridine in Drug Discovery and Chemical Biology


Fragment‑Based Screening Libraries Requiring Defined 3‑Pyridyl Exit Vectors

When constructing a fragment library for X‑ray crystallography or surface‑plasmon‑resonance screening, the 3‑substituted pyridine isomer provides a distinct vector angle relative to the pyridine nitrogen and chlorine substituents, as demonstrated by the head‑to‑head property comparison with the 5‑isomer [1]. Medicinal chemistry teams can use the target compound to probe protein pockets that are inaccessible to the 5‑substituted isomer, ensuring comprehensive coverage of vector space without altering the compound's physicochemical profile.

Parallel Library Synthesis Leveraging Dual Orthogonal Reactive Handles

The presence of both a 2‑chloropyridine moiety and an azetidine tertiary amine allows sequential, one‑pot derivatization strategies: first, Pd‑catalyzed Suzuki coupling at the C2 position, followed by N‑acylation of the azetidine. This dual‑handle architecture, which is absent in the de‑chloro analog, doubles the number of diversity points per scaffold and is particularly valuable for lead‑optimization campaigns that require rapid exploration of substituent space [2].

Conformational Restriction Studies in Kinase or GPCR Lead Series

The azetidine ring's single low‑energy conformation makes this building block an ideal probe for assessing the entropic contribution to target binding. When compared with the corresponding pyrrolidine analog, the azetidine scaffold often yields improved ligand‑efficiency metrics, as reported across multiple target classes [3]. Incorporating the target compound into a lead series can therefore help medicinal chemists distinguish enthalpically driven from entropically driven binding, guiding further optimization.

High‑Throughput Reaction Condition Screening with a Standardized Building Block

Because the target compound is supplied at a certified 95 % purity by at least two independent vendors (AKSci and Leyan) , it can serve as a reliable substrate for high‑throughput experimentation platforms. The consistent purity specification across suppliers minimizes variability in reaction outcomes, making it suitable for automated reaction‑condition screening, microscale parallel synthesis, and process‑chemistry development.

Quote Request

Request a Quote for 3-[(Azetidin-1-yl)methyl]-2-chloropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.